4-Sulfobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science:

- Polymer Nanocomposites: The potassium salt of 4-sulfobenzoic acid has been investigated as an intercalating agent to improve the exfoliation of clay platelets in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites. This process leads to improved mechanical properties, thermal stability, and flame retardancy of the resulting polymer composite [1].

Source

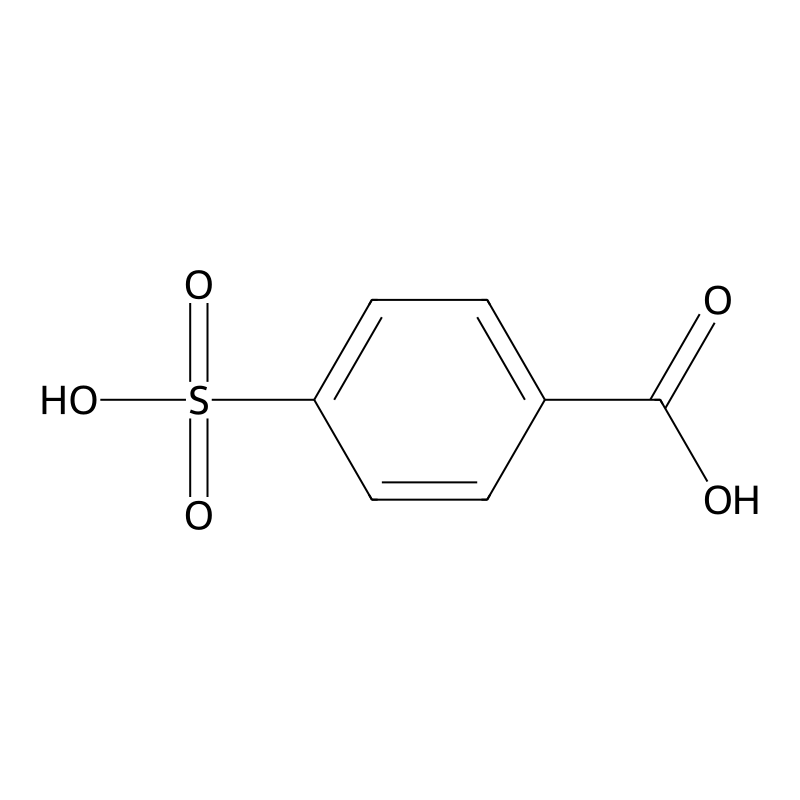

4-Sulfobenzoic acid is an aromatic compound with the molecular formula . It features both a carboxylic acid and a sulfonic acid group located in a para arrangement on the benzene ring. This unique structure classifies it as a sulfobenzoic acid, which is a derivative of benzoic acid. The compound is known for its solubility in water and its ability to form salts, such as the monopotassium salt of 4-sulfobenzoic acid, which further enhances its applications in various chemical processes .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing for the formation of 4-sulfobenzoate salts.

- Esterification: Reacting with alcohols can yield esters, which are useful in various industrial applications.

- Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications .

Research indicates that 4-sulfobenzoic acid exhibits notable biological activities. It has been studied for its effects on polymer synthesis, particularly with polyaniline nanotubes, where it serves as a dopant that enhances electrical conductivity . Additionally, its structural properties allow it to interact with biological systems, potentially influencing cellular processes and enzyme activities.

Several methods exist for synthesizing 4-sulfobenzoic acid:

- Direct Sulfonation: Benzoic acid can be sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic group.

- Nitration followed by Reduction: Nitration of benzoic acid followed by reduction can yield the desired compound.

- Salt Formation: The monopotassium salt can be synthesized from 4-sulfobenzoic acid through neutralization with potassium hydroxide .

4-Sulfobenzoic acid has diverse applications across various fields:

- Chemical Manufacturing: It is used as an intermediate in the synthesis of dyes and pigments.

- Polymer Chemistry: Acts as a dopant in conducting polymers like polyaniline, enhancing their electrical properties.

- Analytical Chemistry: Employed in chromatography and spectroscopic methods due to its unique chemical properties .

Studies exploring the interactions of 4-sulfobenzoic acid with other compounds reveal its role in modifying material properties. For example, when incorporated into metal-organic frameworks (MOFs), it enhances stability and functionality due to its ability to coordinate with metal ions through its sulfonate group . Furthermore, interaction studies with various biological molecules indicate potential therapeutic applications.

Several compounds share structural similarities with 4-sulfobenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoic Acid | Monocarboxylic Acid | Simple structure; lacks sulfonate functionality |

| 2-Sulfobenzoic Acid | Sulfobenzoic Acid | Sulfonate group at ortho position |

| 3-Sulfobenzoic Acid | Sulfobenzoic Acid | Sulfonate group at meta position |

| 4-Aminobenzoic Acid | Amino Acid | Contains an amino group instead of sulfonate |

The presence of both carboxylic and sulfonic groups in 4-sulfobenzoic acid distinguishes it from other sulfobenzoic acids, providing unique reactivity and solubility characteristics that are beneficial for specific applications .

XLogP3

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant